

# Application Note: Measuring Pacritinib Hydrochloride-Induced Apoptosis

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## Compound of Interest

Compound Name: *Pacritinib Hydrochloride*

Cat. No.: *B12763200*

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## Introduction

**Pacritinib hydrochloride** is an oral kinase inhibitor with dual activity against Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Dysregulation of the JAK-STAT and FLT3 signaling pathways is a hallmark of several hematologic malignancies.[1][2] The JAK2 V617F mutation, for instance, leads to constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell proliferation.[2] Pacritinib inhibits both wild-type and mutated forms of JAK2 and FLT3, thereby blocking downstream signaling cascades like the STAT, MAPK, and PI3K pathways.[3][4][5] This inhibition disrupts pro-survival signaling, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells dependent on these pathways.[3][6][7]

This application note provides detailed protocols for quantifying apoptosis induced by **pacritinib hydrochloride** using two standard methods: Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry and the Caspase-Glo® 3/7 luminescent assay.

## Pacritinib's Mechanism of Action in Apoptosis Induction

Pacritinib exerts its pro-apoptotic effects by inhibiting key signaling pathways essential for cell survival and proliferation. In malignant cells with mutations in JAK2 or FLT3, these pathways are often constitutively active, promoting uncontrolled growth and suppressing apoptosis. Pacritinib's inhibition of JAK2 and FLT3 blocks the phosphorylation and activation of downstream effectors like STAT5, AKT, and MAPK.[1][5] The inactivation of these pro-survival signals ultimately leads to the activation of the intrinsic apoptotic cascade, characterized by the

activation of executioner caspases like caspase-3 and caspase-7, and subsequent cell death.

[3][8]

Caption: Pacritinib inhibits JAK2 and FLT3, blocking pro-survival pathways and inducing apoptosis.

## Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis by measuring the externalization of phosphatidylserine (PS) and loss of plasma membrane integrity. In early apoptosis, PS translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V.[9] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, allowing for their differentiation.[9][10]

### A. Materials and Reagents

- **Pacritinib hydrochloride** stock solution (dissolved in DMSO)
- Cell line of interest (e.g., MV4-11, a human AML cell line)[6]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) solution
- 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl<sub>2</sub>, pH 7.4)[11]
- Flow cytometry tubes
- Flow cytometer

## B. Experimental Protocol

- Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g.,  $0.5 \times 10^6$  cells/mL).
- Pacritinib Treatment:
  - Prepare serial dilutions of **pacritinib hydrochloride** in complete culture medium to achieve the desired final concentrations (e.g., 0  $\mu$ M, 0.05  $\mu$ M, 0.15  $\mu$ M, 0.5  $\mu$ M, 1  $\mu$ M). Include a vehicle control (DMSO) at the same concentration as the highest pacritinib dose.
  - Add the drug dilutions to the appropriate wells.
  - Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.[\[6\]](#)
- Cell Harvesting:
  - Suspension cells: Transfer the cells from each well to a separate conical tube.
  - Adherent cells: Collect the culture medium (which contains floating apoptotic cells), then wash the adherent cells with PBS, and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
  - Centrifuge the cell suspensions at 300-500 x g for 5 minutes.[\[11\]](#)
- Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[\[10\]](#)
- Staining:
  - Resuspend the cell pellet in 100  $\mu$ L of 1X Annexin V Binding Buffer.[\[11\]](#)
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI solution to the cell suspension.
  - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[\[12\]](#)
- Sample Preparation for Flow Cytometry:

- After incubation, add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube.[12]
- Keep samples on ice and protected from light until analysis.[13]
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer as soon as possible.
  - Set up appropriate gates using unstained, Annexin V-only, and PI-only stained control cells.
  - Collect data for at least 10,000 events per sample.
  - Analyze the data to quantify the percentage of cells in each quadrant:
    - Lower-Left (Annexin V- / PI-): Live cells
    - Lower-Right (Annexin V+ / PI-): Early apoptotic cells[8]
    - Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells[8]
    - Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane damage)[8]

## Protocol 2: Caspase-Glo® 3/7 Activity Assay

This protocol provides a highly sensitive, luminescent method for measuring the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[14] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal proportional to enzyme activity. [14]

### A. Materials and Reagents

- **Pacritinib hydrochloride** stock solution (dissolved in DMSO)
- Cell line of interest
- Complete cell culture medium

- White-walled, 96-well microplates suitable for luminescence measurements
- Caspase-Glo® 3/7 Assay Kit (Promega or similar)
- Luminometer

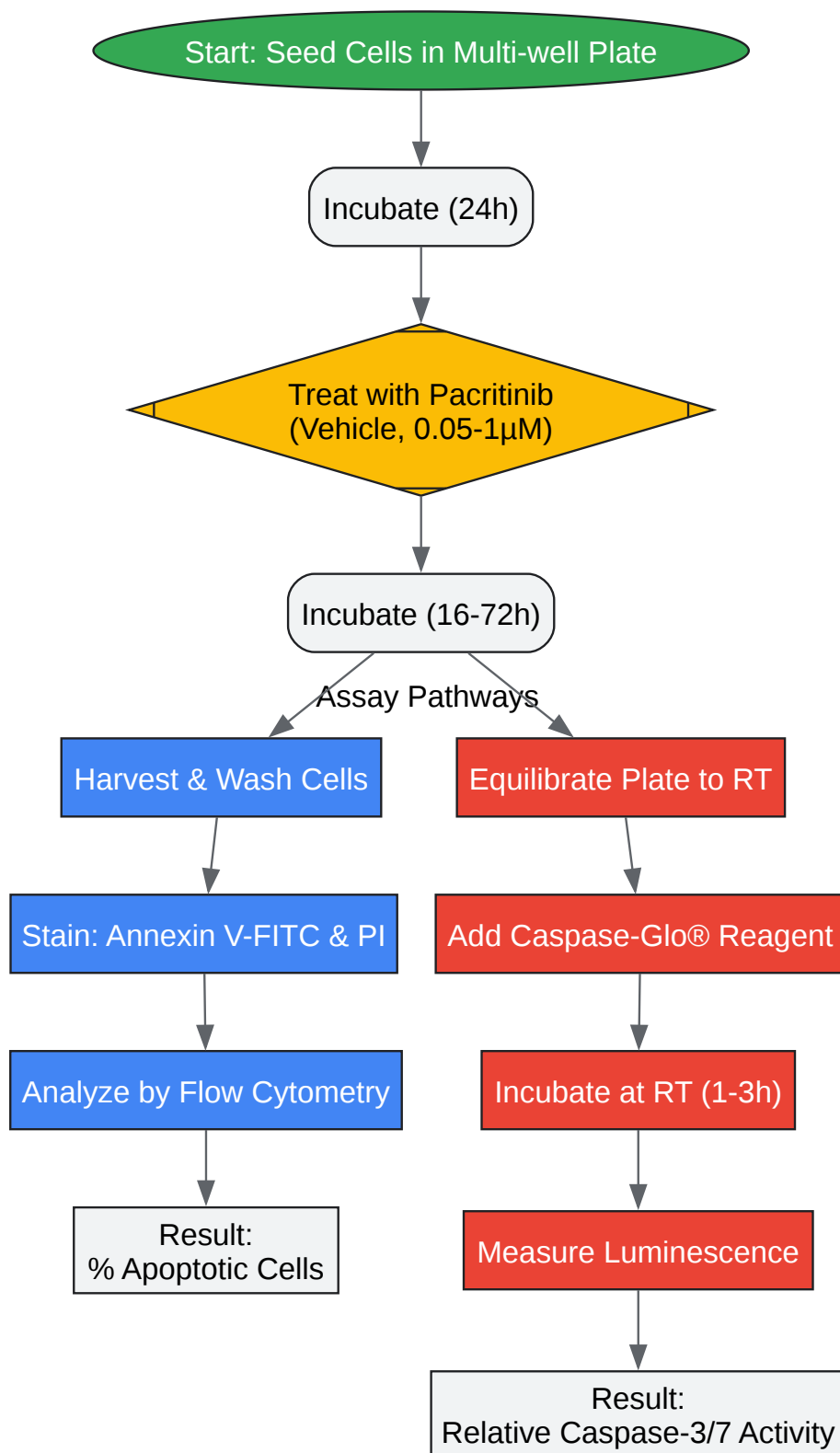
## B. Experimental Protocol

- Cell Seeding: Seed cells in a white-walled 96-well plate at a density of  $1 \times 10^4$  to  $2 \times 10^4$  cells per well in 100  $\mu$ L of medium.
- Pacritinib Treatment:
  - Prepare serial dilutions of **pacritinib hydrochloride** in complete culture medium.
  - Add the desired final concentrations to the wells. Include a vehicle control (DMSO) and a "no-cell" background control.
  - Incubate the plate for a predetermined time (e.g., 16 hours) at 37°C and 5% CO<sub>2</sub>.[\[6\]](#)
- Assay Reagent Preparation:
  - Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.
  - Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate according to the manufacturer's instructions. Mix by gentle inversion until the substrate is fully dissolved.
- Assay Procedure:
  - Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
  - Add 100  $\mu$ L of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the enzymatic reaction.[\[14\]](#)
  - Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

- Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.
- Luminescence Measurement:
  - Measure the luminescence of each well using a plate-reading luminometer.
  - Calculate the net luminescence by subtracting the average luminescence of the no-cell background control from all experimental wells.
  - Data can be expressed as Relative Luminescence Units (RLU) or as a fold-change relative to the vehicle control.

## Experimental Workflow

The overall workflow for assessing pacritinib-induced apoptosis involves cell culture, treatment, sample preparation according to the chosen assay, and finally, data acquisition and analysis.



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